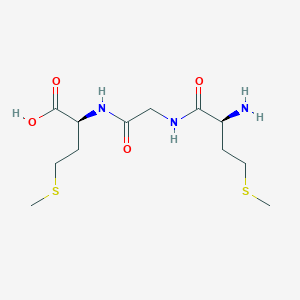
H-Met-Gly-Met-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Met-Gly-Met is an oligopeptide.
Wissenschaftliche Forschungsanwendungen
Structural and Spectroscopic Analysis
A study by Koleva et al. (2006) analyzed hydrogensquarates of glycine-containing tripeptides, including H-Met-Gly-Gly-OH. Employing quantum chemical calculations and spectroscopic methods, the research aimed to understand the structural characteristics stabilized by intermolecular hydrogen bonds. This research provides foundational knowledge on the structural properties of similar tripeptides, contributing to a broader understanding of peptide interactions and stability mechanisms Koleva, B., Kolev, T., & Spiteller, M. (2006). Biopolymers.
Oxidation Pathway Investigation
Glišić et al. (2011) conducted a spectroscopic and electrochemical study on the oxidation pathways of glycyl-d,l-methionine (H-Gly-d,l-Met-OH) induced by gold(III), exploring the complexation and oxidation mechanisms. This study provides insights into the chemical behavior of methionine-containing peptides upon interaction with metal ions, which is relevant for understanding the peptide's stability and reactivity under various conditions Glišić, B. Đ., Rajković, S., Stanić, Z., & Djuran, M. (2011). Gold Bulletin.
Interaction with Cisplatin
Research by Hahn et al. (2001) on the interaction of cisplatin with methionine- and histidine-containing peptides, including H-Gly-Met-OH, revealed how cisplatin preferentially binds and reacts with these peptides. This work contributes to our understanding of cisplatin's mechanism of action, particularly its affinity for methionine residues, which is critical in the context of its use as an anticancer drug Hahn, M., Kleine, M., & Sheldrick, W. (2001). JBIC Journal of Biological Inorganic Chemistry.
Eigenschaften
CAS-Nummer |
14486-10-3 |
|---|---|
Molekularformel |
C12H23N3O4S2 |
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C12H23N3O4S2/c1-20-5-3-8(13)11(17)14-7-10(16)15-9(12(18)19)4-6-21-2/h8-9H,3-7,13H2,1-2H3,(H,14,17)(H,15,16)(H,18,19)/t8-,9-/m0/s1 |
InChI-Schlüssel |
UZVKFARGHHMQGX-IUCAKERBSA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CCSC)C(=O)O)N |
SMILES |
CSCCC(C(=O)NCC(=O)NC(CCSC)C(=O)O)N |
Kanonische SMILES |
CSCCC(C(=O)NCC(=O)NC(CCSC)C(=O)O)N |
Sequenz |
MGM |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



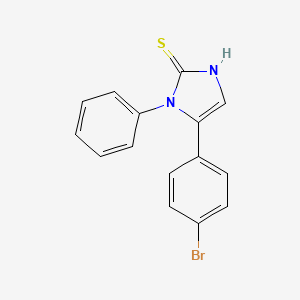
![2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-isopropylacetamide](/img/structure/B1438964.png)
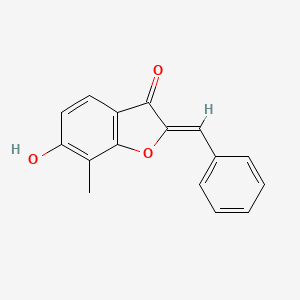
![tert-butyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1438968.png)

![(9H-Fluoren-9-YL)methyl 4-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1438970.png)
![2-{[(2-aminoethyl)thio]methyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B1438971.png)
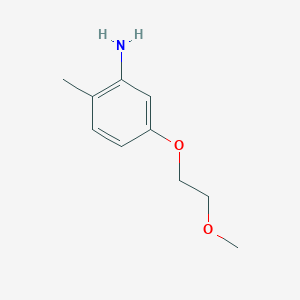
![[4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1438973.png)
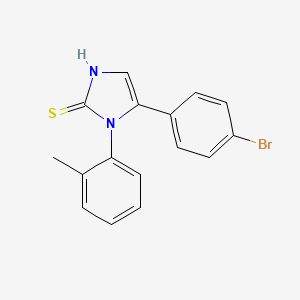
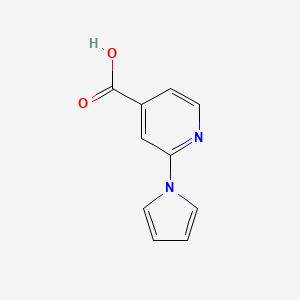
![[2-(Propoxymethyl)phenyl]methanamine](/img/structure/B1438983.png)
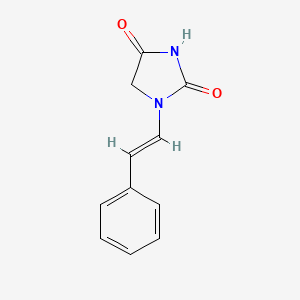
![2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B1438986.png)